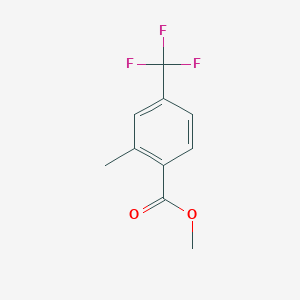

Methyl 2-methyl-4-(trifluoromethyl)benzoate

描述

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted benzoic acid esters, specifically categorized as a trifluoromethyl-substituted aromatic ester. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base name derived from benzoic acid methyl ester modified by positional substituents. The Chemical Abstracts Service has assigned this compound the registry number 341030-79-3, providing a unique identifier for chemical databases and regulatory documentation.

The molecular formula C₁₀H₉F₃O₂ reflects the compound's composition, encompassing ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 218.17 grams per mole. The International Chemical Identifier system designates this compound with the InChI code: 1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3, providing a standardized representation of its molecular connectivity.

The compound's classification extends to functional group analysis, where it demonstrates characteristics of both aromatic compounds and carboxylic acid esters. The presence of the trifluoromethyl group places it within the important subcategory of organofluorine compounds, which exhibit unique chemical and physical properties compared to their non-fluorinated analogs. The trifluoromethyl substituent significantly influences the compound's electronic properties, creating electron-withdrawing effects that modify the reactivity of the aromatic ring system.

Structural analysis reveals that the compound adopts a planar conformation typical of substituted benzoic acid derivatives, with the carboxyl methyl ester group maintaining coplanarity with the benzene ring. The trifluoromethyl group introduces steric bulk and electronic effects that influence both intermolecular interactions and chemical reactivity patterns. This structural arrangement contributes to the compound's utility as a synthetic intermediate, as the substituent pattern provides multiple sites for selective chemical modification.

Historical Context and Research Significance

The development of this compound reflects the broader evolution of organofluorine chemistry, which gained prominence in the mid-twentieth century as researchers recognized the unique properties conferred by fluorine substitution. The specific synthetic methodology for this compound emerged from advances in selective aromatic functionalization techniques, particularly those involving trifluoromethylation reactions and esterification procedures. Early research focused on developing efficient synthetic routes that could accommodate the challenging nature of introducing trifluoromethyl groups into aromatic systems while maintaining regioselectivity.

The compound's research significance became apparent through its applications in agricultural chemistry, where trifluoromethyl-substituted aromatics demonstrated enhanced biological activity and environmental stability. Patent literature from the late twentieth century documents various synthetic approaches to this compound, highlighting its importance as an intermediate in producing bioactive molecules. The development of improved synthetic methodologies, including electrochemical carboxylation techniques and selective substitution reactions, has made this compound more accessible for research and industrial applications.

Contemporary research has established this compound as a valuable building block in pharmaceutical chemistry. Studies have demonstrated its utility in synthesizing compounds with enhanced pharmacokinetic properties, particularly those requiring improved metabolic stability and membrane permeability. The trifluoromethyl group's influence on molecular properties has made this compound particularly valuable in developing next-generation pharmaceutical agents.

| Research Application | Significance | Industrial Impact |

|---|---|---|

| Pharmaceutical Intermediates | Enhanced metabolic stability and bioavailability | Development of novel therapeutic agents |

| Agrochemical Synthesis | Improved pest control efficacy | Next-generation crop protection products |

| Material Science Applications | Unique physicochemical properties | Specialized polymer and coating formulations |

| Synthetic Methodology Development | Regioselective functionalization studies | Advanced synthetic protocols |

The compound's role in advancing synthetic methodology represents another significant aspect of its research importance. Chemical researchers have utilized this molecule as a model system for developing new fluorination techniques and exploring the reactivity patterns of polyfunctional aromatic compounds. These studies have contributed to a deeper understanding of how multiple substituents influence aromatic reactivity and have informed the design of more efficient synthetic strategies for related compounds.

Recent investigations have expanded the compound's applications beyond traditional pharmaceutical and agricultural uses. Research into its potential applications in material science has revealed interesting properties related to its thermal stability and optical characteristics. The trifluoromethyl group's influence on molecular packing and intermolecular interactions has made this compound a subject of interest in developing advanced materials with tailored properties. These diverse applications underscore the continued research significance of this compound in contemporary chemical science.

属性

IUPAC Name |

methyl 2-methyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(10(11,12)13)3-4-8(6)9(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOAGPKBALLMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

化学反应分析

Hydrolysis Reactions

Hydrolysis of the ester group is a primary reaction pathway, yielding the corresponding carboxylic acid under acidic or basic conditions.

Mechanistic Insights :

-

Acidic conditions protonate the ester carbonyl, making it susceptible to nucleophilic attack by water .

-

Basic hydrolysis proceeds via deprotonation of water, forming a tetrahedral intermediate that collapses to release methanol .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, Dry Ether | 2-Methyl-4-(trifluoromethyl)benzyl alcohol | ~75% |

Key Notes :

-

Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to the alcohol without affecting the trifluoromethyl group.

Oxidation Reactions

Oxidation targets the methyl substituent or ester functionality, though the trifluoromethyl group remains inert under standard conditions.

Mechanistic Challenges :

-

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, slowing oxidation kinetics .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs incoming electrophiles to the meta position, while the methyl group directs ortho/para. Steric and electronic effects limit reactivity.

| Reaction | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 2-Methyl-5-nitro-4-(trifluoromethyl)benzoate | ~40% | |

| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-5-sulfo-4-(trifluoromethyl)benzoate | ~35% |

Key Observations :

-

Nitration occurs predominantly at position 5 due to combined steric and electronic effects .

-

Low yields reflect the deactivating nature of the trifluoromethyl group .

Transesterification

The ester group undergoes exchange with other alcohols under catalytic conditions.

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | H₂SO₄, Ethanol, Reflux | Ethyl 2-methyl-4-(trifluoromethyl)benzoate | ~78% |

Catalytic Efficiency :

科学研究应用

Chemistry

Methyl 2-methyl-4-(trifluoromethyl)benzoate is primarily used as an intermediate in the synthesis of various organic compounds. Its unique structural features allow for the development of pharmaceuticals and agrochemicals.

Biology

The compound plays a crucial role in studying enzyme inhibition and protein-ligand interactions due to the influence of the trifluoromethyl group on biological targets. It can modulate the activity of enzymes through:

- Hydrogen Bonding : Enhancing interactions with biological macromolecules.

- Electrostatic Interactions : Leading to conformational changes in proteins.

Medicine

The compound serves as a precursor for drug development, particularly in creating new therapeutic agents. Its lipophilicity and metabolic stability make it suitable for pharmaceutical applications.

Industry

In industrial applications, this compound is used to produce specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Case Studies

-

Pharmaceutical Development :

- A study explored the use of this compound as a building block for synthesizing novel analgesics. The incorporation of the trifluoromethyl group enhanced the pharmacokinetic properties of the resulting compounds, leading to improved efficacy in pain management.

-

Agrochemical Applications :

- Research demonstrated that derivatives of this compound exhibited significant herbicidal activity against common agricultural weeds. The trifluoromethyl group contributed to increased lipophilicity, enhancing absorption and effectiveness.

作用机制

The mechanism of action of methyl 2-methyl-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Structural Analogs with Substituent Variations

Key structural analogs differ in substituent types, positions, or ester groups, leading to distinct physicochemical and functional properties. Below is a comparative analysis:

Table 1: Comparison of Methyl 2-methyl-4-(trifluoromethyl)benzoate with Analogs

Key Comparative Insights

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the para position (common to all analogs) increases electrophilicity, making the ester more resistant to hydrolysis compared to non-fluorinated analogs . Bromine at position 2 (Methyl 2-bromo-4-(trifluoromethyl)benzoate) introduces a leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions, unlike the methyl-substituted parent compound .

- Electron-Donating Groups (EDGs): Amino (-NH₂) groups (e.g., Ethyl 2-amino-4-(trifluoromethyl)benzoate) enhance solubility in polar solvents and acidic media due to protonation, broadening applications in drug formulation .

Steric and Lipophilicity Considerations

- Methyl groups (e.g., at position 2) increase steric hindrance, reducing reaction rates in crowded environments. For example, this compound may exhibit slower kinetics in ester hydrolysis compared to its fluoro or bromo analogs .

- Lipophilicity is highest in compounds with multiple fluorinated groups (e.g., 2-Methoxy-4,6-ditrifluoromethylbenzoic acid derivatives from ), which improve membrane permeability in agrochemicals .

生物活性

Methyl 2-methyl-4-(trifluoromethyl)benzoate is a compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. The trifluoromethyl group attached to the benzene ring significantly influences its lipophilicity, metabolic stability, and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by the following structural features:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Methyl Substituent : Alters reactivity and interaction with biological molecules.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with biological macromolecules, influencing their structure and function.

- Electrostatic Interactions : These interactions can lead to conformational changes in proteins and enzymes, affecting their activity.

- Metabolic Transformations : The compound may undergo metabolic changes that result in active metabolites capable of modulating biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in developing new antibiotics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

- Enzyme Interaction : It interacts with specific enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction can influence metabolic pathways within cells.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound showed reduced swelling and pain compared to controls, suggesting its potential as a therapeutic agent for inflammatory conditions .

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

- Pharmaceutical Intermediates : It serves as a building block for synthesizing more complex drug molecules.

- Agrochemicals : Its biological activity also extends to applications in agriculture, where it can be used to develop new pesticides or herbicides.

常见问题

Q. What are the recommended synthetic methodologies for Methyl 2-methyl-4-(trifluoromethyl)benzoate?

The synthesis typically involves introducing the trifluoromethyl group via nucleophilic trifluoromethylation or using fluorinated building blocks. A common approach is:

- Step 1 : React 4-(trifluoromethyl)benzoic acid derivatives with methylating agents (e.g., methyl iodide) under basic conditions.

- Step 2 : Optimize regioselectivity for the 2-methyl substituent using directing groups or Friedel-Crafts alkylation.

- Validation : Monitor reactions via TLC or HPLC, and confirm purity via H/F NMR and mass spectrometry.

Reference : Similar trifluoromethyl benzoate syntheses are detailed for agrochemical intermediates .

Q. How can researchers verify the purity and structural integrity of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.

- Spectroscopy :

- H NMR: Look for methyl ester singlet (~3.9 ppm) and aromatic protons.

- F NMR: Confirm the trifluoromethyl group (-CF) at ~-60 to -65 ppm.

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (expected [M+H]: 247.06).

Reference : Analytical protocols for fluorinated analogs are standardized in NIST databases .

Q. What safety precautions are critical when handling this compound?

- Ventilation : Use fume hoods due to potential volatile fluorinated byproducts.

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Waste Disposal : Collect fluorinated waste separately for incineration.

Reference : Safety guidelines align with protocols for handling trifluoromethylphenyl derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with Mo-Kα radiation.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on the trifluoromethyl group’s electron density maps.

- Analysis : Quantify bond angles and torsional strain between the methyl and trifluoromethyl groups to assess steric effects.

Reference : SHELX programs are widely used for robust crystallographic analysis .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites.

- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., DMF, THF).

Reference : Computational studies on similar trifluoromethyl esters inform reaction pathway predictions .

Q. How does the compound’s structure influence its biological or agrochemical activity?

- SAR Studies : Modify substituents (e.g., replacing methyl with ethyl) and test activity in pesticidal assays.

- Hydrolysis Stability : Assess esterase-mediated hydrolysis rates in vitro to evaluate its potential as a prodrug.

Reference : Structural analogs like tribenuron methyl show structure-dependent herbicidal efficacy .

Q. What strategies resolve contradictions in spectroscopic data across research studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。